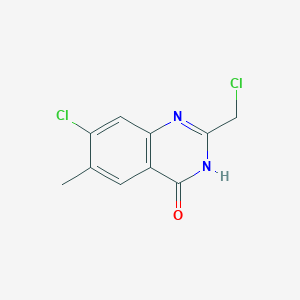
7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one
Vue d'ensemble
Description
“7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” is a chemical compound with the molecular formula C9H6Cl2N2O . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” consists of 9 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving “7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” are not available, coumarins, which are similar compounds, have been known to react with 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole analogs to give coumarin-1,2,4-oxadiazole hybrids .Physical And Chemical Properties Analysis
The physical form of “7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” is solid . Its InChI key is VDRLGRBSQTUUOX-UHFFFAOYSA-N .Applications De Recherche Scientifique
Scientific Research Applications:
Pharmacological Importance of Chloroquine Derivatives : Chloroquine has been extensively studied for its antimalarial effects and is being repurposed for managing various infectious and noninfectious diseases due to its biochemical properties. Research on chloroquine and its derivatives reveals their potential therapeutic applications in cancer therapy and other diseases, suggesting a broad spectrum of possible research directions for structurally related compounds (Njaria, Okombo, Njuguna, & Chibale, 2015).
Anti-Cancer and Neuroprotective Activities : Studies indicate that derivatives of quinoline, such as 8-hydroxyquinoline, exhibit significant biological activities, including anti-cancer, anti-microbial, and neuroprotective effects. These insights suggest that compounds like 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one could also be explored for similar pharmacological applications, leveraging their metal chelation properties and potential therapeutic roles (Gupta, Luxami, & Paul, 2021).
Antioxidant and Enzymatic Activity Enhancement : The use of redox mediators in combination with enzymes has been explored for the degradation of organic pollutants, highlighting a potential application area for compounds with similar chemical properties to 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one. Such compounds could be investigated for their ability to act as redox mediators, enhancing the efficiency of pollutant degradation processes (Husain & Husain, 2007).
Safety And Hazards
The safety information available indicates that “7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” is classified as Acute Tox. 1 Dermal - Aquatic Acute 1 - Eye Irrit. 2 - Skin Sens. 1 . The hazard statements include H310 - H317 - H319 - H400 . The precautionary statements include P261 - P262 - P273 - P280 - P302 + P352 + P310 - P391 .
Propriétés
IUPAC Name |
7-chloro-2-(chloromethyl)-6-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-5-2-6-8(3-7(5)12)13-9(4-11)14-10(6)15/h2-3H,4H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBLKKBZPLTKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


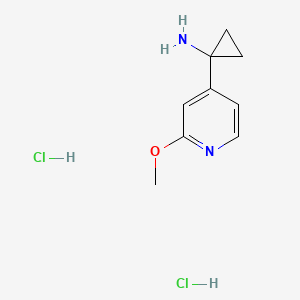
![Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B1436452.png)
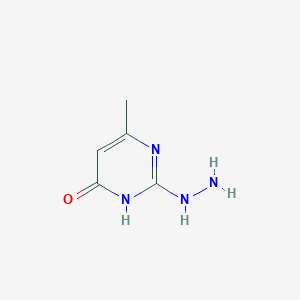
![5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436454.png)
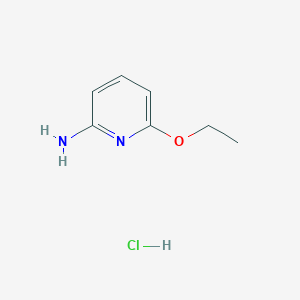
![{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride](/img/structure/B1436458.png)
![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride](/img/structure/B1436460.png)
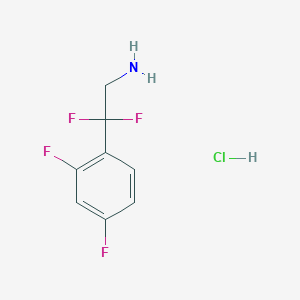
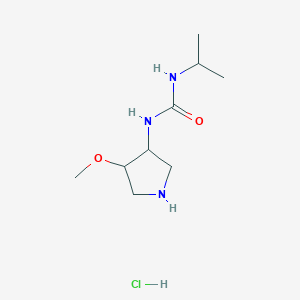
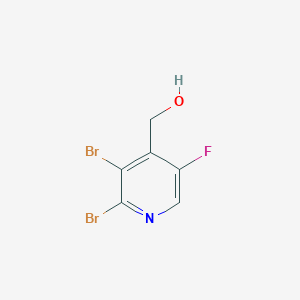
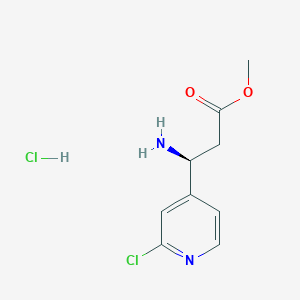
![N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride](/img/structure/B1436471.png)
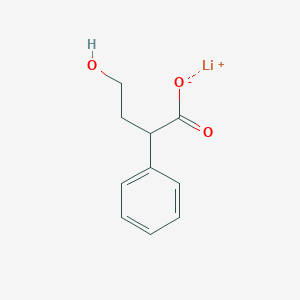
![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1436473.png)